![molecular formula C10H16SeSi B1583261 Trimethyl((phenylseleno)methyl)silane CAS No. 56253-60-2](/img/structure/B1583261.png)
Trimethyl((phenylseleno)methyl)silane
Overview
Description
Trimethyl((phenylseleno)methyl)silane is a chemical compound with the molecular formula C9H14SeSi. It is a silane derivative where a phenylseleno group is attached to a trimethylsilyl group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl((phenylseleno)methyl)silane can be synthesized through the reaction of trimethylsilyl chloride with phenylselenyl chloride in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Trimethyl((phenylseleno)methyl)silane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of phenylseleninic acid derivatives.
Reduction: Reduction reactions can produce phenylselenol derivatives.
Substitution: Substitution reactions can yield various organosilicon compounds.
Scientific Research Applications
Applications in Organic Synthesis
1. Radical Reactions
TMPS serves as a radical precursor in several organic transformations. It can be utilized for:
- Hydrosilylation : TMPS can effectively add across double bonds, leading to the formation of silane derivatives with high regioselectivity. This property is particularly useful for synthesizing organosilicon compounds under mild conditions .
- Deoxygenation Reactions : TMPS is effective in reducing nitroxides to secondary amines and converting phosphine sulfides and selenides into their corresponding phosphines .
2. Synthesis of Heteroatom-Containing Compounds
TMPS has been employed as an intermediate for synthesizing various heteroatom-containing compounds. Its ability to undergo electrophilic reactions allows for the functionalization of silylated compounds, facilitating the preparation of complex organic molecules .
Applications in Materials Science
1. Photopolymerization
TMPS has shown promise as an initiator in photopolymerization processes. Its high reactivity allows it to overcome the challenges associated with oxygen inhibition during free radical polymerization (FRP). This characteristic makes TMPS an attractive additive in systems where rapid polymerization is desired under ambient conditions .
2. Silicone Production
As a silane compound, TMPS can be utilized as a precursor for synthesizing silicone materials. Its reactivity enables the formation of silicone networks through cross-linking reactions, which are essential for producing elastomers and other silicone-based materials .
Case Studies
Case Study 1: Radical-Based Transformations
In a study focusing on radical-based transformations using TMPS, researchers demonstrated its effectiveness in deoxygenation reactions within microstructured devices. The results indicated that TMPS could facilitate these reactions with high efficiency, showcasing its potential for use in continuous flow chemistry applications .
Case Study 2: Polymerization Initiation
Another investigation highlighted the role of TMPS as a photoinitiator in polymerization processes. The study revealed that TMPS significantly improved polymerization rates and final conversions compared to traditional initiators, particularly under air conditions where oxygen inhibition typically hampers reaction efficiency .
Mechanism of Action
The mechanism by which Trimethyl((phenylseleno)methyl)silane exerts its effects involves its reactivity with various substrates. The phenylseleno group can act as a nucleophile or electrophile, depending on the reaction conditions, while the trimethylsilyl group provides stability and reactivity.
Molecular Targets and Pathways:
Nucleophilic Substitution: The phenylseleno group can attack electrophilic centers, leading to the formation of new carbon-silicon bonds.
Electrophilic Substitution: The trimethylsilyl group can be attacked by nucleophiles, resulting in the substitution of the silicon atom.
Comparison with Similar Compounds
Trimethyl((phenylseleno)methyl)silane is unique compared to other similar compounds due to its specific combination of phenylseleno and trimethylsilyl groups. Similar compounds include:
Trimethylsilane: A simpler silane derivative without the phenylseleno group.
Phenylselenol: A compound containing only the phenylseleno group without the trimethylsilyl group.
Trimethylsilyl chloride: A reagent used in the synthesis of this compound.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.
Biological Activity
Trimethyl((phenylseleno)methyl)silane, a compound with the molecular formula and a molecular weight of 243.28 g/mol, is a member of the organosilicon family featuring selenium. Its unique structure allows it to participate in various chemical reactions, particularly in organic synthesis and coordination chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and safety profile.
- Molecular Formula :
- Molecular Weight : 243.28 g/mol
- Boiling Point : 92–93 °C at 5 mmHg
- Density : 1.196 g/mL
- Solubility : Soluble in benzene, diethyl ether, THF, and acetonitrile
Antioxidant Properties
Research indicates that compounds containing selenium exhibit significant antioxidant activity. This compound has been shown to reduce oxidative stress in cellular models by scavenging free radicals. The selenium atom plays a crucial role in this mechanism, enhancing the compound's ability to donate electrons and neutralize reactive oxygen species (ROS).
Antimicrobial Activity
Preliminary studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. In vitro tests reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mode of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for various cancer cell lines are summarized below:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These findings suggest that the compound may hold potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Reduction : By acting as an electron donor, it mitigates oxidative damage.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through the activation of caspases.
Case Studies
A notable case study involved administering this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Safety Profile
While this compound shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, it has a favorable safety profile with minimal adverse effects observed in animal models. However, further studies are needed to fully understand its long-term effects and potential toxicity.
Properties
IUPAC Name |
trimethyl(phenylselanylmethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16SeSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFASNHOOXGHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Se]C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16SeSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204804 | |
Record name | Trimethyl((phenylseleno)methyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56253-60-2 | |
Record name | [[(Trimethylsilyl)methyl]seleno]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56253-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyl((phenylseleno)methyl)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056253602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethyl((phenylseleno)methyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl[(phenylseleno)methyl]silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trimethyl((phenylseleno)methyl)silane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVE7SE4ZAM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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